![molecular formula C26H32N8O2S B2388659 8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione CAS No. 674354-06-4](/img/structure/B2388659.png)
8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione” is a chemical substance with the molecular formula C26H32N8O2S and a molecular weight of 520.661. It is intended for research use only and is not for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis procedure, it’s recommended to refer to specialized literature or databases.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, I couldn’t find specific information on the molecular structure analysis of this compound.Chemical Reactions Analysis
The chemical reactions involving this compound could not be found in the available resources. Typically, the reactivity of a compound depends on its structure, particularly the functional groups it contains.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, etc. For this compound, specific physical and chemical properties could not be found in the available resources.Scientific Research Applications
Pharmacological Evaluation and Receptor Affinity
Studies have focused on the design and pharmacological evaluation of derivatives similar to the specified compound, aiming to explore their potential as ligands for various receptors, including 5-HT1A, 5-HT2A, and 5-HT7. These receptors are implicated in numerous neurological and psychiatric conditions, hence compounds exhibiting affinity towards them could potentially display psychotropic activity. For instance, derivatives of purine-2,6-dione have shown promising results as potential ligands for these receptors, demonstrating antidepressant-like and anxiolytic-like activities in various in vivo models (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Further research into related compounds has revealed significant analgesic and anti-inflammatory effects, with some derivatives outperforming reference drugs in in vivo models. This includes the synthesis and pharmacological testing of new derivatives featuring carboxylic, ester, or amide moieties, which demonstrated potent analgesic activity (Zygmunt et al., 2015).
Synthetic Methodologies and Antibacterial Activity
The compound and its derivatives have also been explored for their antibacterial properties through various synthetic methodologies. Microwave-assisted synthesis has been employed to create benzyl piperazine derivatives with pyrimidine and isoindolinedione, which have been screened for antibacterial activity, indicating the versatility of such compounds in developing new antibacterial agents (Merugu et al., 2010).
Safety And Hazards
As for the safety and hazards of this compound, no specific information could be found in the available resources. However, as a general rule, all chemicals should be handled with the appropriate safety precautions.
Future Directions
The future directions of research on this compound could not be found in the available resources. However, given its complex structure, it could be of interest in various fields of research, including medicinal chemistry, drug discovery, and synthetic chemistry.
Please note that this analysis is based on the information currently available and may not be comprehensive. For a more detailed analysis, it’s recommended to refer to specialized databases and literature.
properties
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N8O2S/c1-18-16-19(2)28-24(27-18)37-15-14-34-21-22(30(3)26(36)31(4)23(21)35)29-25(34)33-12-10-32(11-13-33)17-20-8-6-5-7-9-20/h5-9,16H,10-15,17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNJXNKDHRPXME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5)N(C(=O)N(C3=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Benzylpiperazin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

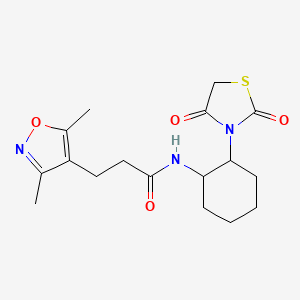
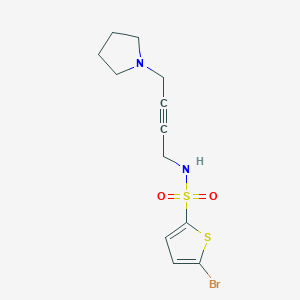
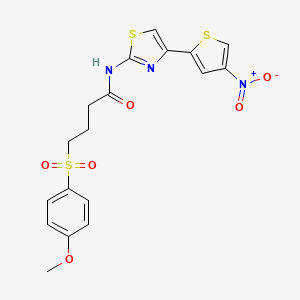
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2388581.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzenesulfonamide](/img/structure/B2388583.png)
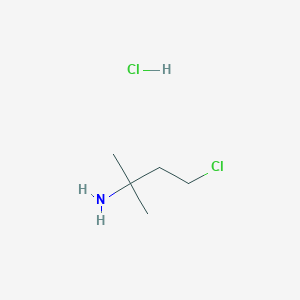
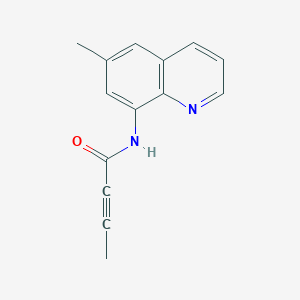
![5-[(3S,10S,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B2388591.png)
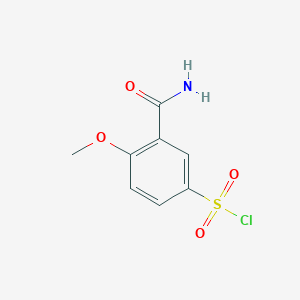
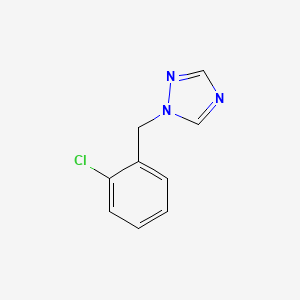
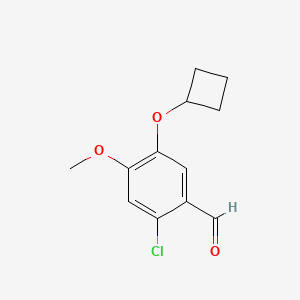
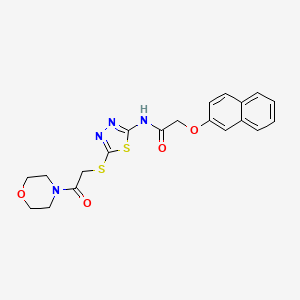
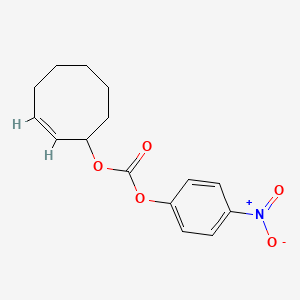
![[(1-Chlorocyclopropyl)sulfinyl]benzene](/img/structure/B2388599.png)